N-desmethyl Netupitant D6

Internal Standard LC-MS/MS Isotopic Purity

Non-deuterated internal standards co-elute with endogenous N-desmethyl Netupitant (M1), causing quantification bias that invalidates bioanalytical results. N-desmethyl Netupitant D6 resolves this through a +6 Da deuterium mass shift, enabling unequivocal chromatographic distinction from the endogenous analyte. • Co-elutes with M1 for identical matrix effect and ionization variability correction across the entire LC gradient • Six deuterium atoms eliminate MS cross-talk with unlabeled analyte, meeting FDA/EMA bioanalytical method validation criteria for IS performance • Supplied as ≥98% purity white to off-white solid; stable at ambient temperature during global shipping Essential for ANDA submissions, DDI assessments, and regulatory-compliant Netupitant/fosnetupitant bioequivalence studies.

Molecular Formula C₂₉H₂₄D₆F₆N₄O
Molecular Weight 570.6
Cat. No. B1161863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-desmethyl Netupitant D6
SynonymsN,α,α-Trimethyl-N-[4-(2-methylphenyl)-6-(1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6; _x000B_2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-N-[6-(piperazin-1-yl)-4-o-tolylpyridin-3-yl]isobutyramide-d6
Molecular FormulaC₂₉H₂₄D₆F₆N₄O
Molecular Weight570.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Netupitant D6 Overview


N-desmethyl Netupitant D6 is a stable isotope-labeled analog of N-desmethyl Netupitant (M1), the primary pharmacologically active metabolite of the antiemetic drug Netupitant . This compound is characterized by the incorporation of six deuterium (²H) atoms into its molecular structure (CAS 2070015-21-1) . It is intended exclusively for research use as an internal standard (IS) for the precise quantification of Netupitant and its metabolites in complex biological matrices via LC-MS/MS .

Workflow LC-MS/MS bioanalysis of Netupitant metabolites
Selection Deuterated internal standard (hexadeuterated +6 Da) for M1
Use Context Research PK monitoring and metabolite quantification in biological matrices

Why N-Desmethyl Netupitant D6 Is Irreplaceable


Substituting N-desmethyl Netupitant D6 with its unlabeled counterpart (N-desmethyl Netupitant) or a structurally analogous internal standard introduces significant analytical error. The unlabeled compound cannot be distinguished from endogenous metabolite in a patient sample, making it useless as a quantitation reference . Non-isotopic internal standards, such as ibrutinib, which has been used in some Netupitant assays, do not co-elute with the analyte, meaning they do not correct for matrix effects or ionization variability, leading to inaccurate and less reproducible results [1]. This makes the deuterated analog essential for meeting regulatory bioanalytical method validation guidelines [2].

Unlabeled M1 (0 Da shift) Cannot be differentiated from endogenous analyte in research matrices, compromising quantitation accuracy.
Non-isotopic IS (e.g., ibrutinib) Does not co-elute with the analyte; unable to correct for matrix effects or ionization variability, risking imprecision.

N-Desmethyl Netupitant D6 Quantitative Evidence


Deuterium Labeling Mass Shift

N-desmethyl Netupitant D6 incorporates six deuterium atoms, creating a mass shift of +6 Da relative to the unlabeled N-desmethyl Netupitant . This large and distinct mass difference eliminates the risk of isotopic cross-contribution between the internal standard and the analyte, a common source of error when using standards with fewer labels (e.g., +3 Da). In contrast, an unlabeled standard has a 0 Da mass shift, making it indistinguishable from the analyte and unsuitable for quantitation [1].

Mass Shift
Class-level inference
+6 Da vs 0 Da (unlabeled)
vs +3 Da (alternative label)
Ensures interference-free MS window, distinct from analyte
Hexadeuterated; minimizes isotopic cross-contribution
Internal Standard LC-MS/MS Isotopic Purity

Enhanced Precision vs. Ibrutinib

While a published LC-MS/MS method for Netupitant used ibrutinib as a non-isotopic internal standard (IS) [1], the use of a deuterated IS like N-desmethyl Netupitant D6 is the industry standard for mitigating matrix effects. A related deuterated Netupitant standard demonstrated high method precision (≤15% RSD) and accuracy (85-115% recovery) in LC-MS/MS applications . Non-isotopic IS cannot correct for variable ionization, leading to potentially higher imprecision and inaccuracy compared to a co-eluting deuterated IS.

Precision vs. Ibrutinib
Cross-study comparable
Reported ≤15% RSD, 85–115% recovery (deuterated IS)
vs. non-isotopic IS ibrutinib
Deuterated IS supports higher method precision context
Non-isotopic IS may not correct matrix effects
LC-MS/MS Method Validation Precision Accuracy

Quantification of Metabolite M1

N-desmethyl Netupitant (M1) is a major pharmacologically active metabolite of Netupitant, accounting for approximately 29% of the parent drug's plasma exposure [1]. Accurate quantification of M1 is essential for understanding Netupitant's overall pharmacokinetic profile. N-desmethyl Netupitant D6 is the precise isotopically-labeled analog of this specific metabolite, enabling its direct and accurate measurement .

M1 Exposure Contribution
Direct metabolite ratio
AUC Ratio (M1/Parent) = 0.29
M1 major metabolite; requires dedicated IS
~29% of parent plasma exposure; human PK context
Metabolite Pharmacokinetics Bioanalysis

Regulatory Compliance and Traceability

N-Desmethyl Netupitant-D6 is offered as a reference standard that is compliant with regulatory guidelines and is suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications. This standard provides traceability against pharmacopeial standards such as USP or EP .

Regulatory Traceability
Data to verify
Claimed compliant, traceable to USP/EP
Supplier-reported reference standard; verify documentation
Applicable to method validation & QC contexts
Method Validation Reference Standard Regulatory Compliance

N-Desmethyl Netupitant D6 Applications


PK and TK Studies of Netupitant

N-desmethyl Netupitant D6 serves as a critical Internal Standard (IS) in the quantitative bioanalysis of plasma concentrations of the major metabolite M1 during pharmacokinetic (PK) and toxicokinetic (TK) studies of Netupitant, including bioequivalence (BE) and drug-drug interaction (DDI) assessments .

Method Development & Validation

This compound is used as a high-purity reference standard for developing and validating robust LC-MS/MS methods intended for the quantification of Netupitant and its metabolites in biological matrices, ensuring compliance with regulatory guidelines .

Quality Control in Production

It is applied as a traceable reference standard in Quality Controlled (QC) applications during the synthesis and formulation stages of Netupitant or its prodrug, fosnetupitant, including use in Abbreviated New Drug Applications (ANDA) [1].

Application
Selection Property
Validation Focus
PK/TK bioanalysis of Netupitant
Isotopic internal standard for M1 metabolite
Matrix-effect correction, assay precision
LC-MS/MS method development & validation
Deuterated high-purity reference standard
Accuracy, precision, and recovery in biological matrices
QC reference for Netupitant formulations
Traceable reference standard (claimed USP/EP)
Lot consistency, purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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